alpha-Msh-anog amide

Description

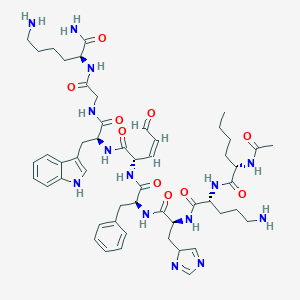

Alpha-MSH-anog amide is a synthetic peptide analog derived from alpha-melanocyte-stimulating hormone (α-MSH), a naturally occurring neuropeptide involved in melanogenesis, anti-inflammatory responses, and appetite regulation. Such modifications are common in peptide therapeutics to improve pharmacokinetic properties .

Properties

CAS No. |

116375-28-1 |

|---|---|

Molecular Formula |

C52H72N14O10 |

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide |

InChI |

InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)68)48(72)62-40(20-12-23-54)49(73)66-44(27-35-29-56-31-59-35)52(76)64-42(25-33-14-6-5-7-15-33)51(75)63-41(21-13-24-67)50(74)65-43(26-34-28-57-37-18-9-8-16-36(34)37)47(71)58-30-45(69)61-38(46(55)70)19-10-11-22-53/h5-9,13-16,18,21,24,28-29,31,35,38-44,57H,3-4,10-12,17,19-20,22-23,25-27,30,53-54H2,1-2H3,(H2,55,70)(H,58,71)(H,60,68)(H,61,69)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)/b21-13-/t35?,38-,39-,40+,41-,42-,43-,44-/m0/s1 |

InChI Key |

MMYOQICAOJHJCJ-VVAIUDRXSA-N |

SMILES |

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](/C=C\C=O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C |

sequence |

XXXFXWGK |

Synonyms |

Ac-Nle(4)-Orn(5)-Glu(8)-alpha-MSH(4-11)-NH2 acetyl-4-norleucyl-5-ornithinyl-8-glutamyl-alpha-MSH (4-11)amide alpha-MSH (4-11)NH2, Ac-Nle(4)-Orn(5)-Glu(8)- alpha-MSH(4-11)amide, acetyl-4-norleucyl-5-ornithinyl-8-glutamic acid- alpha-MSH-ANOG amide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide involves multiple steps of peptide bond formation. Each step typically requires the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of another amino acid. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained.

Chemical Reactions Analysis

Types of Reactions

This peptide compound can undergo various chemical reactions, including:

Oxidation: The oxidation of amino acid residues, such as methionine or cysteine, can lead to the formation of sulfoxides or disulfides.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of a hydrogen atom with a functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide bond formation, stability, and reactivity. It can also serve as a building block for the synthesis of more complex peptides and proteins.

Biology

In biological research, this compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. Its complex structure makes it a valuable tool for studying the folding and function of peptides and proteins.

Medicine

In medicine, this peptide may have potential therapeutic applications. Peptides are often used as drugs due to their high specificity and low toxicity. This compound could be explored for its potential to modulate biological processes and treat diseases.

Industry

In the industrial sector, peptides like this one can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of this peptide compound would depend on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on amide synthesis methodologies rather than direct comparisons of alpha-MSH-anog amide with other compounds.

Structural and Functional Analogues

While the evidence lacks direct data on this compound, analogous studies on amide-linked nucleosides () and cannabinoid amides () provide comparative insights:

- Amide-Linked Nucleosides: These compounds (e.g., 3’-CH₂-CO-NH-5’ linkages) mimic phosphodiester bonds in RNA but exhibit enhanced enzymatic stability . Similarly, this compound’s amide bonds may confer resistance to proteolytic degradation compared to native α-MSH.

- Cannabinoid Amides: Compounds like (R)-methanandamide show improved metabolic stability and potency over their parent molecules due to amide bond incorporation .

Key Challenges

- Steric Hindrance: emphasizes that ortho-substituted nitro groups reduce reaction yields due to steric effects . If this compound includes sterically demanding residues, its synthesis may require specialized protocols (e.g., microwave-assisted or enzymatic methods).

- Green Chemistry Considerations: The push for eco-friendly synthesis (e.g., aqueous media, ultrasound) in –2 aligns with pharmaceutical trends. This compound’s production may benefit from these advances to minimize toxic byproducts .

Limitations of Available Evidence

Comparisons are inferred from general amide chemistry and related compounds. For a rigorous analysis, additional sources such as peptide-specific journals (e.g., Journal of Peptide Science), pharmacological databases (e.g., PubChem, ChEMBL), or patent literature would be essential.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing alpha-Msh-anog amide in laboratory settings?

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper deprotection and coupling steps. Purify via reversed-phase high-performance liquid chromatography (RP-HPLC) and validate using mass spectrometry (MS) .

- Characterization : Employ tandem MS (LC-MS/MS) for sequence verification, nuclear magnetic resonance (NMR) for structural confirmation, and circular dichroism (CD) to assess secondary structure. Purity should exceed 95% as quantified by analytical HPLC .

Q. How should researchers design initial experiments to assess the bioactivity of this compound?

- Hypothesis-driven design : Formulate testable hypotheses (e.g., "this compound binds to melanocortin receptors with nanomolar affinity").

- Model systems : Use cell-based assays (e.g., HEK293 cells expressing MC1R) for in vitro efficacy. For in vivo studies, select animal models (e.g., zebrafish for pigmentation studies) with appropriate ethical approvals .

- Controls : Include negative controls (vehicle-only) and positive controls (known agonists like α-MSH) to validate assay robustness .

Q. What analytical techniques are recommended for ensuring batch-to-batch consistency in this compound production?

- Quality control : Implement RP-HPLC with UV detection (220 nm) for purity checks.

- Stability testing : Conduct accelerated degradation studies (e.g., pH 3–9, 40°C) monitored via LC-MS to identify breakdown products .

- Data documentation : Report retention times, peak areas, and mass-to-charge ratios in standardized formats (see Table 1) .

Table 1 : Key Analytical Parameters for this compound

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| RP-HPLC | Purity | ≥95% |

| LC-MS/MS | Molecular Weight | 1,247.4 Da (±0.1 Da) |

| CD Spectroscopy | α-Helix Content | 40–50% (pH 7.4) |

Advanced Methodological Inquiries

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy results for this compound?

- Triangulation : Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance for binding kinetics and RNA-seq to measure downstream gene expression in vivo) .

- Pharmacokinetic factors : Assess bioavailability and metabolic stability via plasma protein binding assays and liver microsome studies .

- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., animal age, dosing regimen) .

Q. What strategies optimize the stability of this compound in physiological conditions during longitudinal studies?

- Formulation : Encapsulate in PEGylated liposomes or use cyclodextrin complexes to reduce enzymatic degradation .

- Chemical modifications : Introduce D-amino acids or non-natural residues at protease-sensitive sites while preserving bioactivity .

- Stability monitoring : Use LC-MS to track degradation products over time under simulated physiological conditions (37°C, pH 7.4) .

Q. How should multi-omics approaches be integrated to elucidate the mechanism of action of this compound?

- Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify interacting proteins .

- Transcriptomics : Use RNA-seq to profile gene expression changes in target tissues post-treatment .

- Data integration : Apply pathway enrichment analysis (e.g., KEGG, GO) to link omics datasets and identify signaling hubs .

- Validation : Confirm key targets via CRISPR knockouts or siRNA silencing in relevant cell models .

Methodological Best Practices

- Data reporting : Follow the "Materials and Methods" structure outlined in Reviews in Analytical Chemistry, including raw data appendices and processed data in the main text .

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and include step-by-step SOPs in supplementary materials .

- Ethical compliance : Adhere to institutional guidelines for animal welfare and data integrity, as emphasized in the AAMC-HHMI report .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.